molecular formula C21H16Cl2N4O3 B2525228 N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921852-08-6

N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2525228
CAS RN: 921852-08-6
M. Wt: 443.28
InChI Key: FHRNVLPDCHMIIT-UHFFFAOYSA-N
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Description

The compound "N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" is a complex molecule that may be related to various pyrrolopyrimidine derivatives, which have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their antimicrobial activities and as potential inhibitors of thymidylate synthase (TS), which is a target for antitumor and antibacterial agents .

Synthesis Analysis

The synthesis of related pyrrolo[2,3-d]pyrimidines involves the use of key intermediates such as 2-(pivaloylamino)-4-oxo-6-methylpyrrolo

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of tetrahydropyrimidine derivatives, including N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, has been explored for their potential biological activities. These compounds have shown significant inhibition against bacterial and fungal growth, highlighting their potential as antimicrobial agents (Akbari et al., 2008). Additionally, novel benzodifuranyl derivatives derived from similar pyrimidine frameworks have been synthesized and exhibited considerable COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating their therapeutic potential (Abu‐Hashem et al., 2020).

Material Science Applications

In material science, the synthesis of aromatic polyamides and polyimides based on related pyrimidine derivatives has been reported. These materials exhibit remarkable solubility in polar solvents and show high thermal stability, making them suitable for use in high-performance polymers (Yang & Lin, 1994). Such polymers could be utilized in the production of transparent and flexible films, potentially applicable in electronics or as coatings.

Anticonvulsant Applications

The crystal structures of anticonvulsant enaminones, closely related to the specified compound, have been determined, providing insights into their potential medicinal applications. The detailed study of their hydrogen bonding could inform the development of new anticonvulsant medications (Kubicki et al., 2000).

Antimicrobial and Anti-inflammatory Agents

Thienopyrimidine derivatives, structurally similar to the specified compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds have shown promising activity against fungi, bacteria, and inflammation, suggesting their potential as new therapeutic agents (Tolba et al., 2018).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O3/c1-11-3-6-13(9-16(11)23)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-7-4-12(22)5-8-14/h3-10H,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRNVLPDCHMIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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